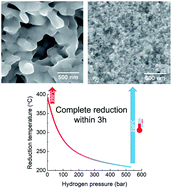Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction
Nanoscale Advances Pub Date: 2020-08-26 DOI: 10.1039/D0NA00635A
Abstract
In this work, the reduction of iron oxide γ-Fe2O3 nanoparticles by hydrogen at high pressures is studied. Increasing the hydrogen pressure enables reduction of γ-Fe2O3 to α-Fe at significantly lower temperatures. At low pressures, a temperature of 390 °C is necessary whereas at 530 bar complete reduction can be realized at temperatures as low as 210 °C. This leads to significant improvement in the final particle morphology, maintaining high surface-to-volume ratio of the nanoparticles with an average size of 47 ± 5 nm which is close to that of the precursor γ-Fe2O3. Neck formation, coalescence and growth during reduction can be significantly suppressed. Investigations of magnetic properties show that saturation magnetization of the reduced α-Fe nanoparticles decreases with particle size from 209 A m2 kg−1 at 390 °C reduction temperature to 204 A m2 kg−1 at 210 °C. Coercivity for the fine iron particles reaches 0.076 T which exceeds the theoretical anisotropy field. This is attributed to nano-scale surface effects.


Recommended Literature
- [1] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [2] A thermally induced fluorescence enhancement strategy for efficient all-inorganic rubidium manganese halide†
- [3] Magnetic chitosan/TiO2 composite for vanadium(v) adsorption simultaneously being transformed to an enhanced natural photocatalyst for the degradation of rhodamine B†
- [4] Green sensors for voltammetric determination of lindane in water samples using bare and nylon 6,6 modified pencil electrodes
- [5] Rational design of ordered Pd–Pb nanocubes as highly active, selective and durable catalysts for solvent-free benzyl alcohol oxidation†
- [6] Functionalized graphene sheet filled silicone foam nanocomposites
- [7] Inside front cover
- [8] Applications of biocatalytic arene ipso,ortho cis-dihydroxylation in synthesis
- [9] Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration†
- [10] Ultrasensitive detection of carcino-embryonic antigen by using novel flower-like gold nanoparticle SERS tags and SERS-active magnetic nanoparticles†










